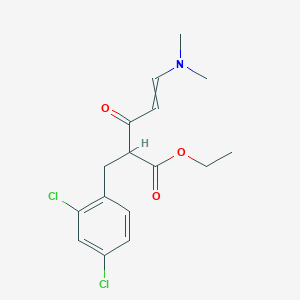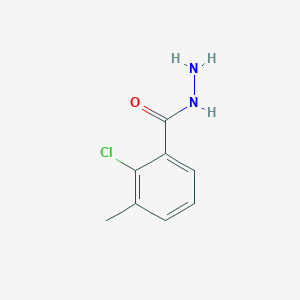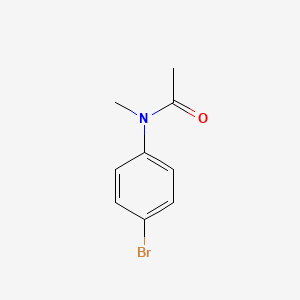
2-(4-Methoxyphenyl)-tetrahydrofuran
Übersicht
Beschreibung
The compound "2-(4-Methoxyphenyl)-tetrahydrofuran" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful in understanding the broader context of tetrahydrofuran derivatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is mentioned as a biomass-derived solvent with broad application in organic chemistry, highlighting its potential in environmentally benign synthesis strategies . Additionally, the synthesis and identification of various substituted tetrahydrofurans, such as 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, are discussed, which are implicated in cereal grain polysaccharide cross-linking .
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives is a topic of interest in several papers. For example, the synthesis of 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid is achieved through a process that involves 8-8-coupling of ferulate followed by water addition . Another paper discusses the synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans through a one-step reaction of commercially available 2,5-dimethoxy derivatives with alcohols . Additionally, the synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via oxidative cyclization–methoxycarbonylation of 4-yn-1-ols is described, showcasing the versatility of tetrahydrofuran derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is crucial for their chemical behavior and applications. The crystal structure of a related compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, has been established by single crystal X-ray diffraction, revealing a triclinic space group and stabilization by intermolecular non-covalent interactions .
Chemical Reactions Analysis
The reactivity of tetrahydrofuran derivatives is explored in several studies. For instance, the electrochemical reduction of a phenyl thioether derivative in tetrahydrofuran has been studied using cryo-electrochemistry, providing insights into the reaction mechanism and the number of electrons participating in the reaction . The metachloroperoxybenzoic acid promoted synthesis of 2,5-disubstituted tetrahydrofurans from α or γ-allyl-β-hydroxy esters is another example of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrofuran derivatives are important for their application in various fields. The paper on 2-Methyltetrahydrofuran (2-MeTHF) discusses its low miscibility with water, boiling point, and remarkable stability, which make it appealing for applications in syntheses involving organometallics and organocatalysis . The thermochemical properties of methoxyfurans, such as enthalpies, entropies, and heat capacities, are also reported, which are relevant to their stability and reaction paths in biofuel synthesis processes .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Reactivity
- Chemical Reactions and Derivatives : 2-(4-Methoxyphenyl)-tetrahydrofuran and its derivatives, such as 2-arylfurans, have been studied for their chemical reactivity and potential in forming various chemical compounds. For example, the Diels–Alder reactions of some 2-arylfurans, including 2-(4-methoxyphenyl)furan, lead to interesting rearrangements and the formation of diphenyl derivatives (Ayres & Smith, 1968).
2. Alternative Solvent in Organic Chemistry
- Environmentally Friendly Solvent : 2-Methyl-tetrahydrofuran (2-MeTHF), a compound related to 2-(4-Methoxyphenyl)-tetrahydrofuran, can be derived from renewable resources and has been recognized as a promising alternative solvent. Its properties, such as low miscibility with water and high stability, make it suitable for use in various synthetic procedures, including those in pharmaceutical chemistry (Pace et al., 2012).
3. Corrosion Inhibition
- Protecting Metals from Corrosion : Compounds like 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine, which share structural similarities with 2-(4-Methoxyphenyl)-tetrahydrofuran, have been found to be effective corrosion inhibitors for metals in acidic media. These inhibitors work by adsorbing onto the metal surface and can significantly reduce corrosion rates (Elkadi et al., 2000).
4. Pharmaceutical Chemistry Applications
- Drug Synthesis and Medicinal Chemistry : The structural features of 2-(4-Methoxyphenyl)-tetrahydrofuran are useful in the synthesis of various heterocyclic derivatives, which are of interest in pharmaceutical chemistry. These derivatives, formed through catalytic reactions, have potential applications in the development of new drugs and therapeutic agents (Bacchi et al., 2005).
5. Organic Synthesis Methods
- Catalytic Synthesis : Studies have shown the use of 2-(4-Methoxyphenyl)-tetrahydrofuran in palladium-catalyzed syntheses, highlighting its role in facilitating certain organic reactions. These reactions are significant in producing various organic compounds and intermediates (Gabriele et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBBJRVLCOCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402314 | |
| Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-tetrahydrofuran | |
CAS RN |
79623-15-7 | |
| Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural features of [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol in relation to its observed antineuroinflammatory activity?
A1: The research paper primarily focuses on the isolation and characterization of various compounds from Oresitrophe rupifraga, including [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol []. While it highlights the compound's antineuroinflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide-stimulated murine BV-2 microglial cells, it doesn't delve deeply into the specific structure-activity relationship. Further research is needed to understand how modifications to the [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol structure might impact its potency, selectivity, and interaction with potential targets involved in the antineuroinflammatory pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)
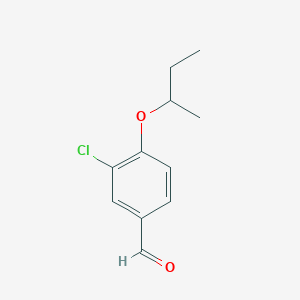
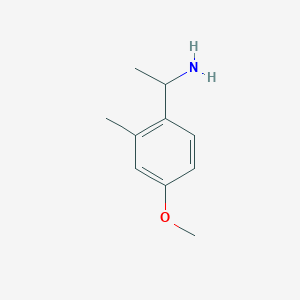
![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
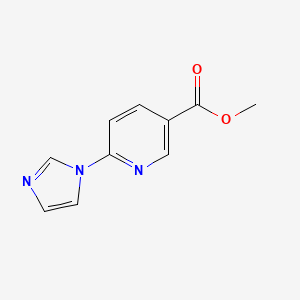
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)
